
tert-Butyl (2-amino-3-phenylpropyl)carbamate
Descripción general
Descripción
Tert-Butyl (2-amino-3-phenylpropyl)carbamate is a useful research compound. Its molecular formula is C14H22N2O2 and its molecular weight is 250.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
Tert-Butyl (2-amino-3-phenylpropyl)carbamate serves as a crucial intermediate in synthesizing a range of biologically active molecules. For instance, it has been employed in the synthesis of omisertinib (AZD9291), a medication used in cancer treatment. A study outlined a rapid synthetic method for creating an important intermediate that significantly contributes to the drug's production, demonstrating the compound's value in medicinal chemistry (Zhao et al., 2017).
Photocatalyzed Amination
The compound has found application in photocatalyzed amination processes. A photoredox-catalyzed amination using tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate as a precursor was developed, enabling the synthesis of 3-aminochromones under mild conditions. This innovation underscores the compound's versatility in facilitating complex chemical transformations, broadening the scope of its applications in organic synthesis (Wang et al., 2022).
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution of tert-butyl derivatives, such as tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, highlights another significant area of application. This process involves using lipase-catalyzed reactions to achieve high enantioselectivity, illustrating the compound's role in producing optically pure enantiomers for further chemical synthesis or pharmacological study (Piovan et al., 2011).
Atmospheric CO2 Fixation
The compound also contributes to environmental chemistry through atmospheric CO2 fixation. Research has shown that tert-butyl hypoiodite (t-BuOI) can efficiently convert unsaturated amines to cyclic carbamates, a process that incorporates CO2 from the atmosphere into valuable chemical products. This application signifies its potential in developing sustainable chemical processes that mitigate carbon emissions (Takeda et al., 2012).
Mecanismo De Acción
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
tert-butyl N-(2-amino-3-phenylpropyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVSLLRGGNVROC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
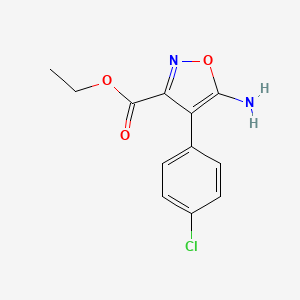
![1-Azaspiro[4.4]nonane](/img/structure/B1288362.png)
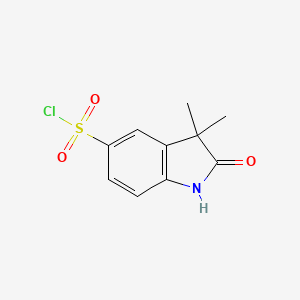
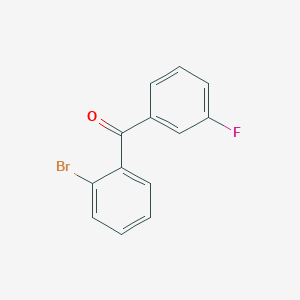
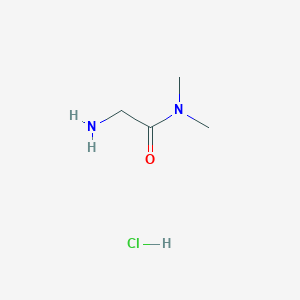


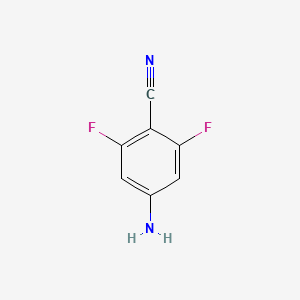
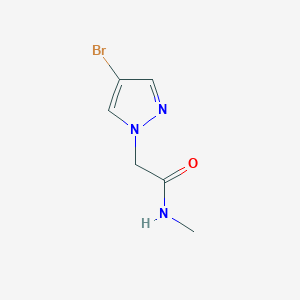
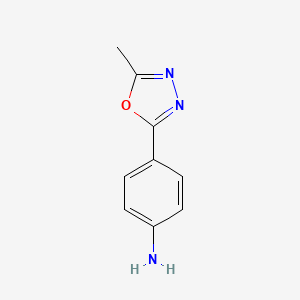

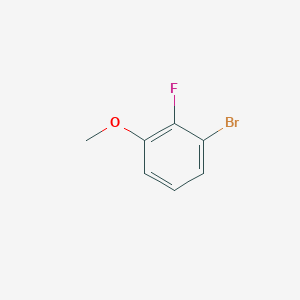
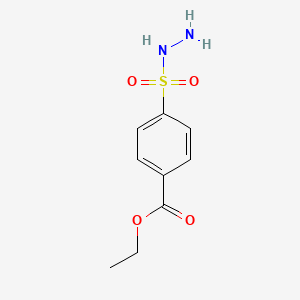
![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)
